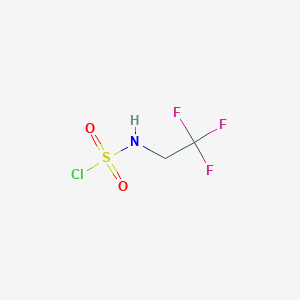

N-(2,2,2-trifluoroethyl)sulfamoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

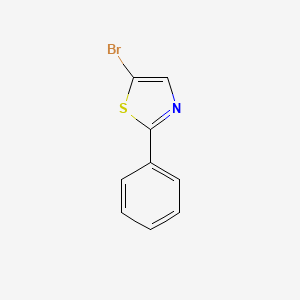

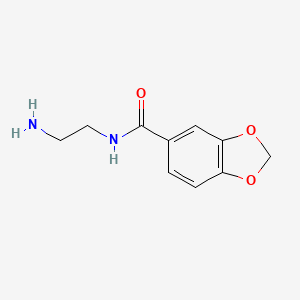

N-(2,2,2-trifluoroethyl)sulfamoyl chloride, also known as trifluoroethylsulfamoyl chloride or TFES, is a synthetic chemical compound . It belongs to the class of sulfonamides, which are chemical compounds containing a sulfonamide group (-SO2-NH2).

Molecular Structure Analysis

The molecular structure of N-(2,2,2-trifluoroethyl)sulfamoyl chloride contains a total of 12 bonds. There are 9 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), and 2 double bond(s) .Physical And Chemical Properties Analysis

N-(2,2,2-trifluoroethyl)sulfamoyl chloride is a liquid at room temperature . Its molecular weight is 197.57 .Scientific Research Applications

Organic Synthesis

N-(2,2,2-trifluoroethyl)sulfamoyl chloride: is utilized in organic synthesis, particularly in the introduction of fluorine-containing groups into organic molecules. The presence of fluorine atoms significantly alters the physical and chemical properties of compounds, enhancing their metabolic stability and modifying their biological activities .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of various bioactive molecules. The trifluoroethyl group can improve the lipophilicity and metabolic stability of pharmaceuticals, impacting their absorption and distribution within the body .

Catalytic Asymmetric Synthesis

The compound has been involved in catalytic asymmetric synthesis, where it acts as a building block for the creation of chiral molecules. This is crucial for developing drugs with specific enantiomeric forms, which can have different therapeutic effects .

Pesticide Development

The introduction of the trifluoroethyl group into pesticides can enhance their effectiveness and longevity. This modification can lead to the development of new classes of agrochemicals with improved properties .

Functional Materials

N-(2,2,2-trifluoroethyl)sulfamoyl chloride: is also used in the field of functional materials. Fluorinated compounds are known for their unique properties, such as resistance to solvents and thermal stability, making them valuable in this area .

Protease Inhibition

This compound plays a role in the synthesis of protease inhibitors, which are essential in the treatment of diseases like HIV/AIDS and hypertension. The trifluoroethyl group can enhance the binding affinity of inhibitors to their target enzymes .

Anti-Cancer Research

Fluorinated compounds, derived from N-(2,2,2-trifluoroethyl)sulfamoyl chloride , are researched for their potential anti-cancer properties. Their ability to interact with various biological pathways makes them candidates for novel cancer therapies .

Agrochemistry

In agrochemistry, the compound is used to synthesize molecules that can act as growth regulators or herbicides. The trifluoroethyl group can confer properties like increased potency and selectivity .

Safety and Hazards

N-(2,2,2-trifluoroethyl)sulfamoyl chloride is classified as dangerous. It has hazard statements H227, H314, H335, indicating that it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)sulfamoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClF3NO2S/c3-10(8,9)7-1-2(4,5)6/h7H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVKOACBNWGEHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)NS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544553 |

Source

|

| Record name | (2,2,2-Trifluoroethyl)sulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104468-11-3 |

Source

|

| Record name | (2,2,2-Trifluoroethyl)sulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone](/img/structure/B1282821.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)